molecular formula C24H31N3O2 B2555965 N1-(2,5-dimethylphenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 955529-65-4

N1-(2,5-dimethylphenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Cat. No. B2555965
CAS RN: 955529-65-4
M. Wt: 393.531
InChI Key: ZNWLNBQFLUKJBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2,5-dimethylphenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H31N3O2 and its molecular weight is 393.531. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

The exploration of novel α-aminophosphonate derivatives, containing a 2-oxoquinoline structure, showcased promising anticancer activities. These compounds were synthesized via a one-pot three-component method and evaluated against various cancer cell lines, including human lung adenocarcinoma (A549), cervical carcinoma (HeLa), breast cancer (MCF-7), and osteosarcoma (U2OS). Many of these compounds exhibited moderate to high antitumor activities, with some showing greater potency than 5-fluorouracil, a commonly used chemotherapy drug. The mechanism of action for one representative compound (diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(phenyl-amino)methyl)phosphonate) was found to induce cell cycle arrest and apoptosis in HeLa cells, highlighting the potential of 2-oxoquinoline derivatives in cancer therapy (Yilin Fang et al., 2016).

Myorelaxant Activity

Research on hexahydroquinoline derivatives has identified their myorelaxant properties. A study synthesized new methyl(ethyl) hexahydroquinoline derivatives and evaluated their myorelaxant and potassium channel-opening activities on rabbit gastric fundus smooth muscle. Some compounds demonstrated significant relaxation effects, offering insights into their potential application in disorders requiring muscle relaxation (M. Gündüz et al., 2008).

Dopamine Agonist Properties

The synthesis of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines investigated their dopamine-like activity, highlighting the structural importance of the N-alkyl group for potent dopamine agonist properties. This study provides a foundation for developing new therapeutic agents targeting dopamine receptors, potentially relevant for treating disorders such as Parkinson's disease (J. N. Jacob et al., 1981).

Synthetic Applications

The synthesis of tetrahydroisoquinolines using Friedel-Crafts cyclizations promoted by iron(III) chloride hexahydrate illustrates a methodological advancement in accessing complex heterocyclic compounds. This approach underscores the versatility of tetrahydroisoquinoline scaffolds in medicinal chemistry and drug development (R. Bunce et al., 2012).

Analgesic and Spasmolytic Properties

Substituted tetrahydroisoquinolines showing analgesic and spasmolytic properties offer a promising direction for developing new pain management and muscle relaxant drugs. This research opens avenues for further exploration of tetrahydroisoquinoline derivatives in pharmacological applications (A. Brossi et al., 1960).

properties

IUPAC Name

N'-(2,5-dimethylphenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2/c1-4-13-27-14-5-6-20-16-19(9-10-22(20)27)11-12-25-23(28)24(29)26-21-15-17(2)7-8-18(21)3/h7-10,15-16H,4-6,11-14H2,1-3H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWLNBQFLUKJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,5-dimethylphenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

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